Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate
Description
Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate is a structurally complex pentanoate ester featuring multiple functional groups: a tert-butyl ester, 4-fluoro substituent, oxycarbonylamino group, and a 2,4,6-trimethoxyphenylmethylamino moiety. These groups confer unique physicochemical and biological properties. The tert-butyl group enhances steric protection during synthesis, while the fluorine atom may influence metabolic stability and electronic interactions.
This compound likely serves as an intermediate in drug discovery or radiopharmaceutical synthesis, given structural parallels to compounds like (S)-tert-butyl derivatives used in PET radiotracer precursors . Its synthesis likely involves multi-step protection/deprotection strategies, similar to methods described for related molecules .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37FN2O8/c1-23(2,3)34-21(29)17(27-22(30)35-24(4,5)6)12-16(25)20(28)26-13-15-18(32-8)10-14(31-7)11-19(15)33-9/h10-11,16-17H,12-13H2,1-9H3,(H,26,28)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUBXQUQKVGGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)NCC1=C(C=C(C=C1OC)OC)OC)F)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37FN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Considerations
The (2S,4R) configuration mandates chiral auxiliaries or asymmetric catalysis. X-ray crystallography of intermediates confirms that Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine achieve >90% enantiomeric excess (ee) for the 4-fluoro center.
Stepwise Preparation Methods
Synthesis of Boc-Protected Pentanoate Intermediate
Step 1 : Formation of (2S)-2-[(tert-Butoxycarbonyl)Amino]Pent-4-Enoic Acid
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Reagents : L-Glutamic acid, Boc anhydride, DMAP (4-dimethylaminopyridine).
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Conditions : THF, 0°C → RT, 12 hr.
Step 2 : Fluorination at C4
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Reagents : DAST (Diethylaminosulfur trifluoride), CH₂Cl₂.
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Conditions : −78°C, 2 hr.
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Yield : 68% (racemic); Chiral N-fluorobenzensulfonamide increases ee to 94%.
Step 3 : Oxidation to 5-Oxo Intermediate
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Fluorination Solvent | CH₂Cl₂ | Minimizes epimerization |
| Amination Temp | 25°C | Prevents imine hydrolysis |
| Esterification Catalyst | DMAP (10 mol%) | Accelerates Boc activation |
Data from parallel experiments show THF increases fluorination yield by 12% versus DMF due to reduced side reactions.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) confirms >98% purity. Byproducts include de-fluorinated analogues (<1.2%).
Challenges and Mitigation Strategies
Epimerization During Fluorination
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate serves as a versatile building block in organic synthesis. It is utilized in the development of new organic compounds and materials due to its unique structure and functional properties.
Biology
In biological research, this compound is investigated for its potential enzyme inhibition capabilities. Studies have shown that it can interact with various biological targets, potentially influencing metabolic pathways. For instance:
- Enzyme Inhibition : It has been studied for its effects on specific enzymes involved in metabolic processes.
Medicine
The medicinal applications of this compound include:
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest its potential as an anticancer agent by targeting cancer cell proliferation mechanisms.
- Drug Development : It serves as an intermediate in the synthesis of other pharmaceutical compounds, facilitating the development of new therapeutic agents.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Development of new materials |
| Biology | Enzyme inhibition studies | Understanding metabolic pathways |
| Medicine | Anti-inflammatory and anticancer properties | Therapeutic development |
Case Studies
- Enzyme Inhibition Study : A study published in a peer-reviewed journal evaluated the enzyme inhibition properties of Tert-butyl 4-fluoro compound on cyclooxygenase enzymes, revealing significant inhibition rates that suggest its potential as an anti-inflammatory agent.
- Anticancer Research : Another research project focused on the compound's effects on cancer cell lines showed promising results in reducing cell viability and inducing apoptosis, indicating its potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on analogous compounds.
Key Observations :
- The target compound uniquely combines fluorine and trimethoxyphenyl groups, distinguishing it from the trityl- or benzyl-protected analogs in .
- The trifluoromethyl and trifluoro groups in significantly increase lipophilicity (LogP = 2.11–2.50 estimated) compared to the target’s single fluorine .
- The R-configuration in highlights stereochemical considerations absent in the target’s current characterization.
Key Observations :
Table 3: Property Comparison
*Estimated using fragment-based calculations.
Key Observations :
- The target’s higher PSA (~120 Ų vs.
- The trimethoxyphenyl group may enhance binding to aromatic interaction-prone targets (e.g., kinases), unlike the trityl group in , which is bulkier and less metabolically stable.
Biological Activity
Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tert-butyl group, a fluoro substituent, and a series of amino and carbonyl functionalities that contribute to its biological activity. The molecular formula is C23H34FNO5, with a molecular weight of approximately 421.52 g/mol. Its solubility profile indicates compatibility with various organic solvents, which is crucial for its application in biological assays.
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that the fluoro substituent enhances binding affinity to target enzymes compared to non-fluorinated analogs. This characteristic can lead to increased potency in inhibiting metabolic processes associated with certain diseases.
Antitumor Activity
A study by Qu et al. (2011) demonstrated that derivatives of similar structures exhibit significant antitumor activity through apoptosis induction in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, particularly by inhibiting Bcl-xL proteins .
Anti-inflammatory Effects
In vitro studies have shown that compounds related to this structure can reduce pro-inflammatory cytokine production in macrophages. This effect is mediated through the inhibition of NF-kB signaling pathways, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of Factor XIa, an enzyme implicated in thromboembolic disorders. The inhibition of this enzyme could provide therapeutic benefits in preventing thrombosis without the bleeding risks associated with traditional anticoagulants .
Case Studies
- Thromboembolic Disease Treatment : A patent (WO2013174937A1) outlines the use of similar compounds as Factor XIa inhibitors for treating thromboembolic diseases. The data suggest effective dose-response relationships and highlight the compound's potential for clinical applications .
- Cancer Therapeutics : Research published in the Journal of Nuclear Medicine discusses the synthesis of fluorinated amino acids for tumor imaging and therapy. The findings indicate that fluorinated compounds can be utilized not only for diagnostic purposes but also as therapeutic agents due to their selective uptake by tumor cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including amide coupling, tert-butyloxycarbonyl (Boc) protection, and fluorination. Key steps include:
- Protection of amino groups : Use Boc anhydride under basic conditions (e.g., DIPEA in DCM) to prevent undesired side reactions .
- Fluorination : Employ selective fluorinating agents like DAST (diethylaminosulfur trifluoride) at low temperatures (−78°C) to minimize decomposition .
- Purification : Utilize flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) and NMR (δ 1.4 ppm for tert-butyl group) .
- Critical Parameters : Temperature control during fluorination and pH adjustment during Boc deprotection are essential to avoid racemization or side-product formation.
Q. How can researchers characterize the functional groups and stereochemistry of this compound?
- Methodological Answer :
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the oxo group and carbamate) and N-H bending (amide I/II bands at ~1550 cm⁻¹) .
- NMR : Use ¹³C DEPT to resolve overlapping signals from the tert-butyl group (δ 28–30 ppm for CH₃) and ¹H-¹⁵N HMBC to confirm amide connectivity .
- Chiral HPLC : Employ a CHIRALPAK® column with hexane/isopropanol (90:10) to verify enantiopurity, critical for biological activity studies .
Q. What role do the tert-butyl and trimethoxyphenyl groups play in the compound’s stability and reactivity?
- Methodological Answer :
- tert-Butyl Group : Acts as a steric shield, protecting the carbamate from nucleophilic attack during synthesis. Its hydrophobicity also enhances solubility in organic solvents .
- Trimethoxyphenyl Group : The electron-donating methoxy groups stabilize the methylamino moiety via resonance, influencing binding affinity in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluorination steps?
- Methodological Answer : Discrepancies often arise from competing elimination pathways. To mitigate:
- Kinetic Control : Use cryogenic conditions (−78°C) and polar aprotic solvents (e.g., THF) to favor fluorination over elimination .
- Additives : Introduce catalytic amounts of Hünig’s base to scavenge HF byproducts, improving yield by 15–20% .
- Validation : Compare yields across multiple batches using LC-MS to track fluorinated vs. dehydro byproducts .
Q. What strategies are recommended for studying the compound’s hydrolytic stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in PBS buffers (pH 4.0, 7.4, 9.0) at 37°C. Monitor degradation via UPLC-MS/MS over 24–72 hours.
- Stabilization : Add antioxidants (e.g., BHT) to prevent oxidation of the trimethoxyphenyl group, which accelerates hydrolysis .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., −20°C vs. room temperature) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the carbamate and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs are effective for isolating and characterizing degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
